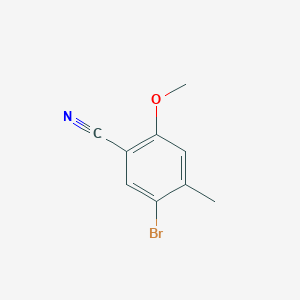

5-Bromo-2-methoxy-4-methylbenzonitrile

Description

5-Bromo-2-methoxy-4-methylbenzonitrile is a substituted benzonitrile derivative characterized by a bromine atom at position 5, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 4 on the benzene ring. This compound is commercially available as a high-purity specialty chemical, offered in quantities such as 250 mg and 500 mg . The presence of electron-donating (methoxy, methyl) and electron-withdrawing (cyano, bromine) groups confers unique reactivity, making it valuable for cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

5-bromo-2-methoxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIYGTPYJSZQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-4-methylbenzonitrile typically involves the bromination of 2-methoxy-4-methylbenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Suzuki-Miyaura Coupling: Palladium(II) acetate (Pd(OAc)2) and a phosphine ligand in a mixture of water and an organic solvent like tetrahydrofuran (THF).

Major Products

Substitution Products: Various substituted benzonitriles depending on the nucleophile used.

Oxidation Products: Corresponding carboxylic acids or aldehydes.

Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Synthesis of 5-Bromo-2-methoxy-4-methylbenzonitrile

The synthesis of this compound typically involves the bromination of 2-methoxy-4-methylbenzonitrile using bromine or N-bromosuccinimide (NBS) as a brominating agent. The reaction conditions are crucial for achieving high yields and purity.

Synthesis Method Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Methoxy-4-methylbenzonitrile | Bromination with NBS | This compound |

| 2 | This compound | Hydrolysis (if needed) | Final product |

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as inhibitors for certain enzymes and receptors, making them candidates for drug development.

Case Study: CDK Inhibitors

Research has indicated that compounds derived from this compound can act as cyclin-dependent kinase (CDK) inhibitors, which are crucial in cancer therapy. The modification of the benzonitrile structure can enhance selectivity and potency against specific CDK targets .

Agrochemicals

This compound is also utilized in the development of agrochemicals, particularly as a building block for herbicides and pesticides. Its bromine substitution can enhance the biological activity of the resulting compounds.

Example Application: Herbicide Development

Studies have demonstrated that derivatives of this compound exhibit herbicidal properties against a variety of weeds, indicating its potential use in agricultural formulations .

Material Science Applications

In material science, this compound is explored for its role in synthesizing polymers and other materials with specific electronic or optical properties. The incorporation of bromine into polymer backbones can improve thermal stability and mechanical strength.

Polymer Synthesis

The compound can be used to create copolymers that exhibit enhanced conductivity or photonic properties, making them suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-methylbenzonitrile depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, facilitated by the palladium catalyst, to form the biaryl product.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Electronic Effects

- Methoxy (-OCH₃) vs. Hydroxy (-OH): The methoxy group in the target compound is less acidic than the hydroxy group in 5-bromo-2-hydroxybenzonitrile, reducing hydrogen-bonding capacity but increasing lipophilicity. This makes the target compound more suitable for reactions requiring non-polar solvents .

- Chloro (-Cl) vs.

Spectral and Crystallographic Differences

- The IR spectrum of 5-bromo-2-(methoxymethoxy)benzonitrile () shows a nitrile stretch at 2223 cm⁻¹, consistent with the C≡N group. Its methoxymethoxy group resonates at δ 3.52 (¹H NMR), distinct from simple methoxy groups (typically δ 3.7–3.9) .

- In contrast, 5-bromo-2-hydroxybenzonitrile forms hydrogen-bonded chains (O–H⋯N distances: ~2.8 Å), which influence its crystallinity and solubility .

Biological Activity

5-Bromo-2-methoxy-4-methylbenzonitrile is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNO. The presence of bromine, methoxy, and methyl groups contributes to its chemical reactivity and biological interactions. These functional groups enhance the compound's solubility and influence its binding affinity to biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, while the methoxy group can form hydrogen bonds, enhancing the compound's ability to modulate various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways. For instance, derivatives of benzonitrile have been reported to exert significant cytotoxic effects against melanoma cells through the generation of reactive oxygen species (ROS) and modulation of AKT signaling pathways .

- Antimicrobial Properties : The brominated methoxyphenyl moiety is known for its antibacterial and antifungal activities. Compounds in this class have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .

- Neuroprotective Effects : Some benzonitrile derivatives have shown promise in neuroprotection studies, indicating their potential as therapeutic agents for neurodegenerative diseases .

Case Study 1: Antitumor Effects

A study investigated the effects of various benzonitrile derivatives on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against human melanoma cells (B16F10). The mechanism involved ROS production leading to apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of brominated compounds, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine, Methoxy, Methyl Groups | Antitumor, Antimicrobial |

| 4-(pyrrolidin-1-yl)benzonitrile | Pyrrolidine Ring | Selective androgen receptor modulator |

| 2-Amino-5-bromobenzonitrile | Amino Group | Anticonvulsant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.